(4-oxo[1,2,4]triazino[4,5-a]benzimidazol-3(4H)-yl)acetic acid
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Overview
Description
The compound "(4-oxo[1,2,4]triazino[4,5-a]benzimidazol-3(4H)-yl)acetic acid" is a complex organic molecule. It has unique structural features, combining elements of both triazine and benzimidazole frameworks. This hybrid structure imparts distinctive chemical and biological properties that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-oxo[1,2,4]triazino[4,5-a]benzimidazol-3(4H)-yl)acetic acid generally involves multi-step organic synthesis. Key steps typically include:
Formation of Triazine Ring: : Cyclization reactions of precursors like hydrazides with nitriles or amidines.
Benzimidazole Construction: : Coupling reactions involving ortho-diamines and carboxylic acids or their derivatives.
Final Assembly: : Condensation reactions bringing together the triazine and benzimidazole moieties.
Industrial Production Methods: The industrial production of this compound may scale up the above synthetic routes. Optimization focuses on high yield, purity, and cost-efficiency. Continuous flow reactors and green chemistry principles are often applied to enhance the synthesis process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, leading to the formation of various oxidized derivatives.
Reduction: : Selective reduction of functional groups within the molecule can yield specific reduced products.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at reactive sites within the benzimidazole or triazine rings.
Common Reagents and Conditions
Oxidation: : Common oxidants include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Substitution: : Reagents like alkyl halides, acyl chlorides, and nitro compounds facilitate substitution reactions.
Major Products Formed: The reactions yield a variety of derivatives, including N-alkylated or N-acylated products, which may exhibit enhanced or modified properties.
Scientific Research Applications
(4-oxo[1,2,4]triazino[4,5-a]benzimidazol-3(4H)-yl)acetic acid has diverse applications:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: : Studied for therapeutic effects in areas like antimicrobial, anticancer, and anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The compound's mechanism of action varies depending on its application. Generally, it interacts with biological molecules through binding to specific targets, modulating their activity. For instance, as an enzyme inhibitor, it may bind to the active site, blocking substrate access and enzyme function. Its molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.
Comparison with Similar Compounds
Unique Features: The combination of triazine and benzimidazole frameworks in (4-oxo[1,2,4]triazino[4,5-a]benzimidazol-3(4H)-yl)acetic acid provides unique chemical properties, such as increased stability and specific binding affinity for biological targets, compared to other compounds that contain only one of these frameworks.
Similar Compounds
(1,2,4)Triazine Derivatives: : Share the triazine core but lack the benzimidazole moiety.
Benzimidazole Derivatives: : Include compounds like benzimidazole itself, and its various substituted forms.
Hybrid Molecules: : Other hybrid molecules combining different heterocyclic frameworks, such as triazoles or pyrimidines with benzimidazole.
These comparisons highlight the uniqueness of the compound due to its structural hybridization, resulting in distinct and beneficial properties for various applications.
Properties
IUPAC Name |
2-(4-oxo-[1,2,4]triazino[4,5-a]benzimidazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-9(17)5-15-11(18)10-13-7-3-1-2-4-8(7)14(10)6-12-15/h1-4,6H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNSYIJQIYUWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=NN(C3=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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